4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate
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Overview
Description
4-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE is a complex organic compound that features a combination of functional groups, including hydroxyl, phenylacetamido, imino, methoxy, and bromobenzoate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imine group: This involves the condensation of 2-hydroxy-2-phenylacetamide with an aldehyde or ketone under acidic or basic conditions.
Methoxylation: Introduction of the methoxy group can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Bromination: The bromobenzoate moiety is introduced via bromination reactions using bromine or N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL 4-CHLOROBENZOATE
- 4-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL 4-FLUOROBENZOATE
Uniqueness
4-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom can also serve as a versatile handle for further functionalization through substitution reactions.
Properties
Molecular Formula |
C23H19BrN2O5 |
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Molecular Weight |
483.3 g/mol |
IUPAC Name |
[4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]-2-methoxyphenyl] 4-bromobenzoate |
InChI |
InChI=1S/C23H19BrN2O5/c1-30-20-13-15(14-25-26-22(28)21(27)16-5-3-2-4-6-16)7-12-19(20)31-23(29)17-8-10-18(24)11-9-17/h2-14,21,27H,1H3,(H,26,28)/b25-14+ |
InChI Key |
BLFSINIXTAHYFL-AFUMVMLFSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C(C2=CC=CC=C2)O)OC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C(C2=CC=CC=C2)O)OC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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